molecular formula C26H44P2 B1280406 (R,R)-i-Pr-DUPHOS CAS No. 136705-65-2

(R,R)-i-Pr-DUPHOS

Cat. No.: B1280406
CAS No.: 136705-65-2
M. Wt: 418.6 g/mol
InChI Key: RBVGOQHQBUPSGX-MOUTVQLLSA-N
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Description

(R,R)-i-Pr-DUPHOS, also known as (R,R)-1,2-bis[(2,5-dimethylphenyl)phosphino]propane, is a chiral diphosphine ligand used in asymmetric catalysis. This compound is particularly valuable in the field of organic synthesis due to its ability to induce high enantioselectivity in various catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-i-Pr-DUPHOS typically involves the reaction of (R,R)-1,2-diaminopropane with chlorodiphenylphosphine under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(R,R)-i-Pr-DUPHOS undergoes various types of reactions, including:

    Oxidation: The phosphine groups in this compound can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

    Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Catalytic hydrogenation typically involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum.

    Substitution: Substitution reactions often require the presence of a strong nucleophile and a suitable solvent, such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction reactions yield the corresponding reduced products.

Scientific Research Applications

Chemistry

(R,R)-i-Pr-DUPHOS is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. It is employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions, to achieve high enantioselectivity.

Biology

In biological research, this compound is used as a chiral ligand in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the development of pharmaceuticals and agrochemicals.

Medicine

The compound plays a crucial role in the pharmaceutical industry, where it is used in the synthesis of chiral drugs. Its application in asymmetric catalysis allows for the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many medications.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric catalysis enables the efficient and cost-effective synthesis of high-value products.

Mechanism of Action

The mechanism of action of (R,R)-i-Pr-DUPHOS involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic reactions, where the chiral environment created by the ligand induces enantioselectivity. The specific molecular targets and pathways depend on the nature of the catalytic process and the substrates involved.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-i-Pr-DUPHOS: The enantiomer of (R,R)-i-Pr-DUPHOS, used in similar catalytic applications but with opposite chirality.

    BINAP: Another chiral diphosphine ligand widely used in asymmetric catalysis.

    DIOP: A chiral diphosphine ligand with a different backbone structure, also used in asymmetric synthesis.

Uniqueness

This compound is unique due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable chiral metal-ligand complexes makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462510
Record name (R,R)-i-Pr-DUPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136705-65-2
Record name 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-i-Pr-DUPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)benzene, 98+% (R,R)-i-Pr
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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